N-(3-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

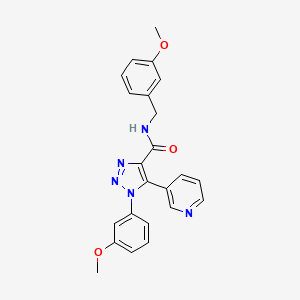

N-(3-Methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by three key structural motifs:

- 1,2,3-Triazole core: Known for its metabolic stability and hydrogen-bonding capacity, often used in medicinal chemistry for kinase inhibition .

- Pyridin-3-yl substituent at position 5: Enhances π-π stacking interactions and solubility, commonly observed in anticancer agents targeting tyrosine kinases like c-Met .

- Methoxybenzyl and methoxyphenyl groups: The dual methoxy substituents at the 3-position of both aromatic rings may influence lipophilicity and membrane permeability, while also modulating electronic effects for target binding .

This compound’s design aligns with structural trends observed in bioactive triazole carboxamides, particularly those targeting cancer pathways . However, its specific pharmacological profile remains under investigation.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-30-19-9-3-6-16(12-19)14-25-23(29)21-22(17-7-5-11-24-15-17)28(27-26-21)18-8-4-10-20(13-18)31-2/h3-13,15H,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLBPANVXAIHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 415.4 g/mol. The compound features a triazole ring that is known for its diverse biological properties.

Synthesis Method:

The synthesis typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-established method for forming triazole rings efficiently. The reaction conditions often include:

- Reagents: Copper salts as catalysts, azides, and alkynes.

- Conditions: Mild temperatures and an inert atmosphere to prevent oxidation.

Biological Activities

This compound has demonstrated several biological activities:

1. Anticancer Activity

Research indicates that compounds containing triazole rings often exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. The IC50 values for related compounds have been reported in the range of 1.95–4.24 μM, indicating potent activity compared to standard drugs like doxorubicin and 5-fluorouracil .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. In vitro studies have shown inhibition against Escherichia coli and Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

3. Enzyme Inhibition

The triazole moiety is known to interact with various enzymes:

- Acetylcholinesterase (AChE) Inhibition: Some derivatives have shown promising AChE inhibitory activity with IC50 values as low as 0.23 μM .

- Butyrylcholinesterase (BuChE) Inhibition: The structure appears to enhance BuChE inhibitory activity significantly compared to other compounds without this scaffold .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole-containing compounds:

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant activity against various cancer cell lines. For instance, studies have shown that triazole-based compounds can inhibit cell proliferation and induce apoptosis in breast cancer cells (MDA-MB-231) .

Case Study: Triazole Derivatives in Cancer Treatment

A review highlighted several synthesized triazole derivatives that demonstrated promising anticancer activity, with some exhibiting IC50 values lower than standard chemotherapeutics . The mechanism often involves the inhibition of key enzymes involved in cancer cell growth and survival.

Antimicrobial Properties

The antimicrobial potential of triazoles is well-documented. Compounds similar to N-(3-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against a range of bacterial strains, including resistant strains such as MRSA .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.125 |

| Compound B | E. coli | 0.5 |

| Compound C | P. aeruginosa | 0.25 |

Neuroprotective Effects

Recent studies have suggested that triazoles may possess neuroprotective properties. Compounds with a similar structure have been found to inhibit enzymes related to neurodegenerative diseases, providing a potential therapeutic avenue for conditions like Alzheimer's disease .

Pharmacological Insights

The pharmacological profile of this compound suggests that it can interact with multiple biological targets due to its structural versatility. The presence of nitrogen atoms allows for various modifications that can enhance its bioactivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to related 1,2,3-triazole-4-carboxamides with variations in substituents (Table 1). Key comparisons include:

Key Observations :

- Pyridin-3-yl vs. CF₃ : The pyridin-3-yl group (as in the target compound and the ethyl ester analogue) correlates with moderate to high growth inhibition (GP% ~70%), comparable to CF₃-substituted derivatives. Pyridine’s nitrogen atom may enhance target binding through hydrogen bonding .

- Methoxy vs. Chloro Substituents : The target compound’s 3-methoxyphenyl group differs from 4-chlorophenyl in other active analogues. Chloro groups typically increase electronegativity and steric bulk, whereas methoxy groups improve solubility but may reduce affinity for hydrophobic binding pockets .

- Carboxamide vs.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 1,2,3-triazole-4-carboxamide core in this compound?

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed methods, depending on regioselectivity requirements. For carboxamide formation, coupling reactions (e.g., HATU/DCC-mediated amidation) between triazole-carboxylic acid intermediates and substituted benzylamines are standard . Multi-step protocols often involve protecting group strategies for methoxy and pyridyl substituents to avoid side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns of methoxyphenyl, pyridyl, and benzyl groups.

- Mass spectrometry (HRMS/ESI-MS) : To verify molecular weight and fragmentation patterns .

- X-ray crystallography : For definitive confirmation of regiochemistry in the triazole ring and spatial arrangement of substituents .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies indicate sensitivity to strong acids/bases due to hydrolysis of the carboxamide and triazole moieties. Long-term storage at −20°C under inert atmosphere is recommended to prevent oxidation of methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous triazole-carboxamides?

Discrepancies often arise from differences in assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Perform dose-response studies across multiple models.

- Use molecular docking to compare binding affinities with target proteins (e.g., kinases, receptors) and validate via mutagenesis .

- Analyze metabolic stability (e.g., liver microsome assays) to rule out pharmacokinetic interference .

Q. What strategies optimize regioselectivity during triazole synthesis when competing substituents (e.g., pyridinyl vs. methoxyphenyl) are present?

- Catalyst selection : Copper(I) favors 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-products.

- Steric and electronic modulation : Electron-withdrawing groups (e.g., pyridinyl) enhance reactivity at specific positions. Computational tools (DFT) can predict regiochemical outcomes .

Q. How do methoxy group positions (meta vs. para) on the benzyl and phenyl moieties influence electronic properties and reactivity?

- Electron-donating effects : Meta-methoxy groups increase electron density on the aromatic ring, altering nucleophilic/electrophilic behavior in substitution reactions.

- Hammett parameters : Quantify substituent effects on reaction rates (e.g., σ values for meta-OCH₃ = 0.12, para-OCH₃ = −0.27) to guide synthetic design .

Q. What in silico approaches are used to predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET prediction : Tools like SwissADME or ADMETLab assess permeability (LogP), cytochrome P450 interactions, and Ames toxicity.

- Molecular dynamics simulations : Evaluate binding persistence with off-target proteins (e.g., hERG channels) to mitigate cardiotoxicity risks .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

- Scaffold diversification : Modify methoxy groups, pyridinyl substituents, and benzyl linkers systematically.

- Bioactivity correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., logP, polar surface area) to assay outcomes .

Q. What experimental controls are critical when evaluating enzyme inhibition activity?

- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks.

- Time-resolved assays : Monitor pre-steady-state kinetics to distinguish competitive vs. non-competitive inhibition .

Q. How to troubleshoot low yields in the final amidation step of the synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.